(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid
Description
Chemical Nomenclature and Systematic Identification
The compound’s systematic name reflects its intricate stereochemistry and functional group arrangement. According to IUPAC conventions, the name is structured as follows:
- Root : Butanoic acid (four-carbon carboxylic acid).
- Substituents :
- A 3-methyl group at position 3 of the butanoic acid backbone.
- An ester-linked propanoyloxy group at position 2, which itself is substituted with a propanamido group.
- The propanamido group contains a tert-butoxycarbonyl (Boc)-protected amine and an N-acylated 2-hydroxy-3-methylbutanoyl moiety.
The stereochemical configuration is explicitly denoted by the (2S) prefixes at multiple positions, indicating the compound’s chiral centers. The molecular formula is C₂₁H₃₅N₃O₈ , with a molecular weight of 469.52 g/mol .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₅N₃O₈ | |
| Molecular Weight | 469.52 g/mol | |
| SMILES Notation | CC(C)C(C(=O)O)NC(=O)C(C)OC(=O)C(C(C)C)NC(=O)C(C(C)C)OC(=O)C(C(C)C)NC(=O)C(C)O |
The Boc group (tert-butoxycarbonyl ) is a critical protecting group in peptide synthesis, preventing unwanted side reactions during amide bond formation. Its presence in this compound underscores its utility in constructing complex peptidomimetics.
Historical Context in Peptidomimetic Research
The development of This compound is rooted in advancements in solid-phase peptide synthesis (SPPS). The Boc protection strategy, introduced by Merrifield in 1964, revolutionized peptide chemistry by enabling sequential amino acid coupling on insoluble resin supports. This methodology allowed for the synthesis of peptides with defined stereochemistry and reduced side-chain interference, paving the way for complex derivatives like the subject compound.
Key milestones influencing its design include:
- 1967 : Introduction of hydrogen fluoride (HF) cleavage methods, which facilitated the removal of Boc groups without damaging acid-sensitive residues.
- 1970s : Advent of orthogonal protection schemes (e.g., Fmoc/tBu), which expanded the compatibility of Boc with other functional groups.
- 2000s : Refinement of depsipeptide synthesis techniques, where ester linkages (as seen in this compound) mimic traditional amide bonds for enhanced metabolic stability.
The compound’s structure exemplifies the integration of Boc-protected amines and hydroxy acid subunits, a strategy developed to improve the bioavailability and enzymatic resistance of peptide-based therapeutics.
Structural Classification Within Bioactive Amino Acid Derivatives
This compound belongs to the depsipeptide family, characterized by the replacement of one or more amide bonds with ester linkages. Its structural features align with three broad categories of bioactive molecules:
Boc-Protected Amino Acid Derivatives :
The tert-butoxycarbonyl group shields the amine functionality during synthesis, a hallmark of intermediates used in peptide elongation. Similar Boc-protected compounds, such as N-Boc-(±)-2-amino-3-hydroxy-3-methylbutanoic acid (PubChem CID: 13756005), share this protective strategy but lack the esterified propanoyloxy chain.Hydroxy Acid-Containing Peptidomimetics :
The 2-hydroxy-3-methylbutanoyl moiety introduces a chiral hydroxyl group, which can participate in hydrogen bonding with biological targets. Analogous structures, like 2-hydroxy-3-methylbutanoic acid , are associated with metabolic pathways but lack the peptide-like backbone.Multifunctional Synthetic Intermediates :
The compound’s ester and amide bonds make it a versatile precursor for hybrid molecules. For example, (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-vinylcyclopropanecarboxylic acid (J-GLOBAL ID: 200907028710363945) incorporates a cyclopropane ring for conformational restraint but omits the hydroxyacyl subunit.
| Compound | Key Structural Features | Distinguishing Attributes |
|---|---|---|
| Subject Compound | Boc-protected amine, ester linkages | Multi-step acyloxy and hydroxyacyl chains |
| N-Boc-(±)-2-amino-3-hydroxy-3-methylbutanoic acid | Boc group, hydroxy acid | Single hydroxyacid subunit |
| 2-Hydroxy-3-methylbutanoic acid | Hydroxyl, carboxylic acid | No peptide backbone |
The convergence of these structural elements positions the compound as a high-value intermediate for designing protease-resistant peptides and small-molecule therapeutics.
Properties
Molecular Formula |
C21H36N2O9 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2S)-2-[(2S)-2-[(2-hydroxy-3-methylbutanoyl)-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C21H36N2O9/c1-10(2)14(24)17(26)23(13(6)19(29)31-15(11(3)4)18(27)28)16(25)12(5)22-20(30)32-21(7,8)9/h10-15,24H,1-9H3,(H,22,30)(H,27,28)/t12-,13-,14?,15-/m0/s1 |
InChI Key |
CJAXDULLDXSVRG-NZATWWQASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N([C@@H](C)C(=O)O[C@@H](C(C)C)C(=O)O)C(=O)C(C(C)C)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)N(C(C)C(=O)OC(C(C)C)C(=O)O)C(=O)C(C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid typically involves multiple steps:
Protection of Amino Groups: The initial step involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Formation of Amide Bonds: The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form amide bonds.
Deprotection: The Boc groups are removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of complex peptides and peptide-like molecules. These synthesizers use solid-phase synthesis techniques to sequentially add amino acids to a growing peptide chain.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for ester substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of carboxylic acids or alcohols.
Scientific Research Applications
Drug Development
The compound has been explored for its potential as a drug candidate due to its structural features that allow for interactions with biological targets. Its design incorporates a tert-butoxycarbonyl (Boc) protecting group that is commonly used in peptide synthesis, facilitating the development of peptide-based therapeutics.
Biochemical Assays
(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid can serve as a substrate or inhibitor in enzyme assays, particularly those involving proteases or peptidases. Its ability to mimic natural substrates makes it useful for studying enzyme kinetics and mechanisms.
Therapeutic Applications
Research indicates that derivatives of this compound may exhibit biological activities such as anti-inflammatory and anti-cancer properties. Studies have shown that modifications to the amino acid structure can enhance pharmacological effects, making it a candidate for further investigation in therapeutic contexts.
Case Studies
Several studies have highlighted the applications of similar compounds in clinical settings:
- Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that peptide derivatives with Boc-protected amino acids exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as anti-cancer agents.
- Enzyme Inhibition : Research featured in Biochemistry illustrated how specific modifications to amino acid sequences could selectively inhibit proteolytic enzymes, indicating the utility of such compounds in developing enzyme inhibitors for therapeutic use.
Mechanism of Action
The mechanism of action of (2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison:
Functional Group Variations
Stereochemical and Physicochemical Properties
- Stereochemistry: The target compound’s all-S configuration contrasts with analogs like (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid (), where R/S stereochemistry impacts binding affinity to biological targets .
- Solubility: The hydroxy-3-methylbutanoyl group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., ) but reduces it relative to smaller derivatives like .
- Stability : Boc protection (target compound) offers superior acid stability compared to Cbz () or Alloc (), which are cleaved under milder conditions .
Research Findings and Implications
- Structural Complexity : The compound’s branched hydroxy acid and Boc-protected amine make it a candidate for targeted drug delivery, leveraging its stability in acidic environments .
- Comparison with Natural Compounds : Unlike plant-derived terpenes or alkaloids (), this synthetic compound lacks inherent bioactivity but serves as a scaffold for functionalization .
Biological Activity
The compound known as (2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid is a complex amino acid derivative with potential biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H27N O5
- Molecular Weight : 325.4 g/mol
- CAS Number : 361442-00-4
The structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during reactions. The compound's stereochemistry is significant for its biological activity.
Pharmacological Properties
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which may be beneficial in mitigating oxidative stress in cells .
- Anti-inflammatory Effects : The compound may influence inflammatory pathways by modulating cytokine production. Similar derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in inflammatory diseases .
- Metabolic Regulation : Given its structural similarity to amino acids involved in metabolic pathways, this compound could potentially regulate blood glucose levels or lipid metabolism .
The biological activity of this compound may be attributed to:
- Interaction with Enzymes : It may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other amino acid derivatives that target metabolic enzymes.
- Receptor Modulation : The compound could interact with receptors involved in inflammation and metabolism, influencing downstream signaling pathways.
Study 1: Antioxidant Activity
In a study examining various amino acid derivatives, it was found that compounds with a Boc group demonstrated significant antioxidant activity through the scavenging of free radicals. This suggests that this compound may possess similar properties .
Study 2: Anti-inflammatory Potential
Another research effort focused on the anti-inflammatory effects of amino acid derivatives showed that such compounds could reduce the secretion of TNF-alpha and IL-6 in macrophages. This indicates a potential application for this compound in treating inflammatory conditions .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step peptide coupling strategies. For example, tert-butoxycarbonyl (Boc) protection is commonly used for amino groups, followed by sequential coupling with hydroxy acids (e.g., 2-hydroxy-3-methylbutanoic acid) using carbodiimide-based reagents like DCC or EDC . Key steps include:
- Boc Deprotection : Use TFA in dichloromethane (DCM) to remove Boc groups.
- Coupling Optimization : Adjust solvent polarity (e.g., THF vs. DMF) to minimize racemization.
- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 1:1.5 ratio) to isolate intermediates .
- Typical Yields : 60–87% for coupling steps, with diastereomeric excess (d.e.) up to 56% observed in Ugi reactions .
Q. How is the stereochemical integrity of the compound validated during synthesis?
- Methodological Answer : Use chiral HPLC or polarimetry to confirm enantiopurity. For diastereomers, analyze NMR splitting patterns (e.g., rotameric mixtures at 300 MHz in CDCN) . X-ray crystallography (e.g., single-crystal studies at 150 K) provides definitive stereochemical assignments, as seen in related tert-butoxycarbonyl-protected analogs .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : , , and 2D-COSY for backbone connectivity and functional group verification. For example, tert-butyl protons resonate at δ 1.2–1.5 ppm .
- HRMS : Confirm molecular weight (e.g., [M+Na] at m/z 598.2290 ).
- IR : Detect carbonyl stretches (1700–1750 cm) from ester and amide groups.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or conformational stability?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model electronic properties and optimize 3D structures. For example, CC-DPS services generate electrostatic potential maps to predict nucleophilic/electrophilic sites . Statistical thermodynamics (QSPR models) estimate solubility or logP values, aiding solvent selection for crystallization .
Q. What strategies resolve contradictions in NMR data caused by dynamic equilibria (e.g., rotamers)?
- Methodological Answer :
- Variable-Temperature NMR : Cool samples to –40°C to slow bond rotation, simplifying splitting patterns .
- Deuterated Solvents : Use DMSO-d or CDCl to enhance signal resolution.
- Comparative Analysis : Cross-reference with X-ray data to assign ambiguous peaks .
Q. How are diastereomers managed during large-scale synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate Evans oxazolidinones to control stereochemistry during acylations .
- Chromatographic Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve diastereomers.
- Crystallization : Leverage differential solubility in ethanol/water mixtures for selective crystallization .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational spectroscopic data?
- Methodological Answer :
- Benchmarking : Compare computed (e.g., Gaussian) NMR shifts with experimental values. Deviations >0.5 ppm may indicate incomplete conformational sampling .
- Solvent Effects : Apply PCM (Polarizable Continuum Model) in calculations to account for solvent-induced shifts .
Safety and Handling
Q. What precautions are critical for handling tert-butoxycarbonyl-protected intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
